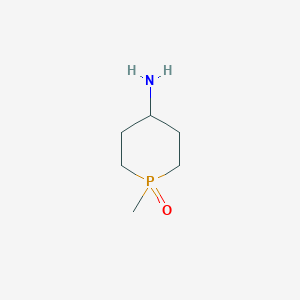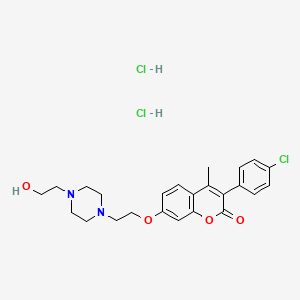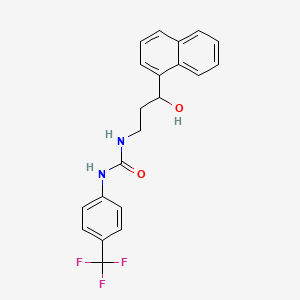
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a useful research compound. Its molecular formula is C13H13ClFN3O3S2 and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Material Science
Piperidine derivatives, including similar structures to the one , have been investigated for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have revealed their adsorption behaviors and inhibition efficiencies on metal surfaces, providing insights into their applications in protecting metals from corrosion (Kaya et al., 2016).
Antimicrobial Studies
Research into piperidine derivatives has also demonstrated their antimicrobial properties. Various derivatives have been synthesized and tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents. The structural modifications in these compounds have shown considerable effects on their biological activity, suggesting a wide range of possible applications in addressing microbial resistance (Patel & Agravat, 2007), (Patel & Agravat, 2009).
Cancer Research
Compounds with fluorine substitutions, similar in structure to the compound , have been evaluated for their anticancer activities. The synthesis of novel fluoro-substituted derivatives and their testing against various cancer cell lines highlight the potential of such compounds in developing new anticancer therapies. These studies underline the importance of structural modifications in enhancing the therapeutic properties of chemical compounds (Hammam et al., 2005).
Aurora Kinase Inhibition
Another area of application is the development of Aurora kinase inhibitors for cancer treatment. The design and synthesis of compounds with specific inhibitory activity against Aurora kinases suggest their usefulness in cancer therapy, providing a pathway for the development of targeted cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Resistance
The synthesis and evaluation of piperidine derivatives for their antimicrobial activity against resistant strains highlight their potential in combating antimicrobial resistance. These studies are crucial in the ongoing search for new antimicrobial agents capable of overcoming existing drug resistance (Anuse et al., 2019).
Eigenschaften
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S2/c14-11-7-10(1-2-12(11)15)23(19,20)18-5-3-9(4-6-18)21-13-8-16-22-17-13/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQEEHZKVOFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2754539.png)
![Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2754540.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2754541.png)
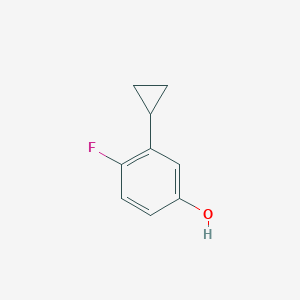

![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)
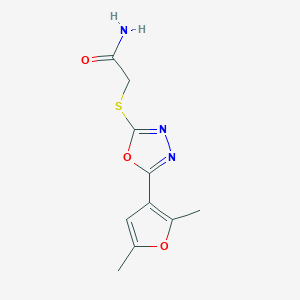
![2-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B2754549.png)
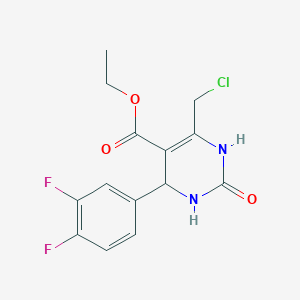
![1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene](/img/structure/B2754551.png)
